6-Phenyl-4-pyrimidinol

Catalog No.
S823269
CAS No.
4891-69-4
M.F
C10H8N2O
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Phenyl-4-pyrimidinol

CAS Number

4891-69-4

Product Name

6-Phenyl-4-pyrimidinol

IUPAC Name

4-phenyl-1H-pyrimidin-6-one

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C10H8N2O/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)

InChI Key

OATNBMJACLEOTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)NC=N2

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N=CN2

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)N=CN2

6-Phenyl-4-pyrimidinol is a pyrimidine derivative characterized by a phenyl group at the 6-position and a hydroxyl group at the 4-position of the pyrimidine ring. Its chemical formula is C11_{11}H10_{10}N2_2O, and it has a molecular weight of 190.21 g/mol. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

As mentioned earlier, the specific mechanism of action of 6-Phenyl-4-pyrimidinol is unclear due to a lack of research on this particular compound. However, derivatives of 6-phenyl-4-pyrimidinol have been investigated for their potential biological activities, including enzyme inhibition and anti-microbial properties [, ].

Involving 6-Phenyl-4-pyrimidinol are intricate and often involve multiple steps. Key reactions include:

  • Condensation Reactions: The synthesis often begins with the condensation of appropriate precursors, such as 4-amino-6-phenylpyrimidine, under controlled conditions to yield 6-Phenyl-4-pyrimidinol .
  • Functional Group Transformations: The compound can undergo various transformations, including alkylation and acylation, particularly with reactive groups like haloacetyl.
  • Redox Reactions: The hydroxyl group can participate in redox reactions, which may alter its biological activity or solubility in different solvents.

6-Phenyl-4-pyrimidinol exhibits diverse biological activities, making it a compound of interest in pharmacological research. Studies have shown that derivatives of this compound can act as enzyme inhibitors, particularly in pathways related to cancer and inflammation . The presence of the hydroxyl group enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

Several synthetic routes have been developed for 6-Phenyl-4-pyrimidinol:

  • Condensation Method: A common method involves the condensation of aryl aldehydes with aminopyrimidine derivatives under basic conditions.
  • Microwave-Assisted Synthesis: This method improves reaction times and yields by using microwave irradiation to facilitate the reaction between starting materials .
  • Multicomponent Reactions: Recent advancements include the use of multicomponent reactions that combine multiple reactants to form the desired product in fewer steps, enhancing efficiency .

The applications of 6-Phenyl-4-pyrimidinol are broad and include:

  • Pharmaceutical Development: It serves as a precursor for synthesizing various pharmaceuticals, particularly those targeting cancer and infectious diseases.
  • Biochemical Research: The compound is utilized in biochemical assays to study enzyme activity and inhibition mechanisms.
  • Material Science: Its derivatives may find applications in developing new materials with specific optical or electronic properties.

Interaction studies involving 6-Phenyl-4-pyrimidinol focus on its binding affinity to various biological targets. Research indicates that modifications to the phenyl group can significantly affect its inhibitory activity against enzymes like kinases and phosphatases . These studies are crucial for understanding how structural changes influence pharmacological properties.

Several compounds share structural similarities with 6-Phenyl-4-pyrimidinol. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsBiological Activity
4-Amino-6-phenyldihydropyrimidineContains an amino group at position 4Potential anti-inflammatory properties
2-Amino-4-hydroxy-pyrimidineHydroxyl group at position 4, no phenylAntiviral activity
5-(3-Chlorophenyl)-pyrimidin-2(1H)-oneChlorinated phenyl substitutionAnticancer activity

Uniqueness of 6-Phenyl-4-pyrimidinol: Unlike its analogs, 6-Phenyl-4-pyrimidinol combines both a phenolic hydroxyl and a phenyl substituent, which may enhance its interactions with biological targets compared to other pyrimidine derivatives lacking these features.

Pyrimidine derivatives have been central to organic chemistry since the 19th century, with their structural elucidation in nucleic acids (DNA/RNA) cementing their biological significance. The discovery of 6-phenyl-4-pyrimidinol emerged from efforts to synthesize pyrimidine analogs for pharmaceutical applications. Early work on pyrimidinols focused on their role as intermediates in barbiturate synthesis, but the introduction of aryl substituents, such as phenyl groups, expanded their utility in medicinal chemistry. The first reported synthesis of 6-phenyl-4-pyrimidinol dates to the mid-20th century, utilizing β-ketoesters and amidines, though modern methods have improved efficiency.

Significance in Heterocyclic Chemistry

6-Phenyl-4-pyrimidinol exemplifies the versatility of pyrimidine scaffolds. Its structure combines a hydroxyl group at position 4 and a phenyl group at position 6, enabling diverse chemical modifications. This moiety serves as a precursor for anticancer agents, kinase inhibitors, and antimicrobial compounds. The electron-withdrawing hydroxyl group enhances reactivity at positions 2 and 5, facilitating nucleophilic substitutions critical for drug development.

Pyrimidine Moieties in Research

Pyrimidines are indispensable in drug discovery, constituting 40% of FDA-approved small-molecule drugs. Their planar structure allows π-π stacking with biological targets, while substituents like phenyl groups improve lipophilicity and target affinity. Recent studies highlight 4-pyrimidinols as dual inhibitors of EGFR/VEGFR-2, underscoring their therapeutic potential.

Research Objectives

This review aims to:

  • Analyze synthetic routes to 6-phenyl-4-pyrimidinol.
  • Characterize its structural and physicochemical properties.
  • Evaluate pharmacological applications and safety profiles.

XLogP3

0.9

Dates

Modify: 2023-08-15

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